Divinatorin A

κ-opioid receptor KOR agonist receptor binding

Procure Divinatorin A for your research if you require an essential negative control in κ‑opioid receptor (KOR) studies and Salvia divinorum biosynthesis research. Sharing the neoclerodane core with the potent KOR agonist Salvinorin A, Divinatorin A is unique because it shows NO affinity at opioid receptors, enabling clean SAR and mechanistic studies. It is also a validated substrate for carboxy methyltransferase (CMT) in early biosynthetic pathway analysis. Choose this compound to attribute biological effects specifically to KOR engagement and to investigate the non-hallucinogenic branch of the salvinorin biosynthetic pathway.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1251574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinatorin A
Synonymsdivinatorin A
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=COC=C3)C(CC=C2C(=O)O)O)C
InChIInChI=1S/C20H28O4/c1-13-6-9-20(3)15(18(22)23)4-5-16(21)17(20)19(13,2)10-7-14-8-11-24-12-14/h4,8,11-13,16-17,21H,5-7,9-10H2,1-3H3,(H,22,23)/t13-,16+,17-,19+,20+/m1/s1
InChIKeyFMOMDZQOXKGTDA-MWEXJPOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divinatorin A: Key Physicochemical and Sourcing Data for a Non-Opioid Neoclerodane Diterpenoid


Divinatorin A (CAS 611228-04-7) is a neoclerodane diterpenoid originally isolated from the leaves of the hallucinogenic sage Salvia divinorum [1]. It has the molecular formula C20H28O4 and a molecular weight of 332.43 g/mol [2]. Divinatorin A is a derivative of the antibiotic (-)-hardwickiic acid and contains a furan ring [1]. Structurally, it belongs to the same broad class of psychoactive diterpenes found in S. divinorum, but it is distinguished by its lack of affinity at the κ-opioid receptor (KOR) [3].

Why a Generic 'Salvia divinorum Diterpene' Cannot Substitute for Divinatorin A in Specialized Research


Although Divinatorin A shares a neoclerodane skeleton with the well-known psychoactive compound Salvinorin A (also called Divinorin A), their biological profiles are fundamentally different and non-interchangeable. While Salvinorin A is a potent and selective κ-opioid receptor (KOR) agonist (Ki = 4.3 nM) , Divinatorin A has been demonstrated to show no affinity at opioid receptors [1]. This stark difference in receptor engagement means Divinatorin A cannot be used as a substitute for Salvinorin A in studies of KOR-mediated pain, addiction, or hallucination, nor can it be assumed to produce similar psychoactive or cellular effects. Furthermore, Divinatorin A serves as a distinct biosynthetic intermediate, acting as a substrate for carboxy methyltransferase (CMT) where highly oxygenated substrates like salvinorin A and B acids are not methylated [2]. Substituting with a different in-class diterpene would therefore yield entirely different outcomes in functional assays, metabolic studies, and biosynthetic pathway investigations.

Quantitative Evidence for the Selection of Divinatorin A Over Closely Related Analogs


Divinatorin A Lacks Opioid Receptor Affinity: A Critical Differentiator from the Hallucinogen Salvinorin A

Divinatorin A is a negative control for κ-opioid receptor (KOR) engagement studies within the neoclerodane diterpene class. Unlike the potent KOR agonist Salvinorin A (Ki = 4.3 nM) , Divinatorin A shows no affinity at opioid receptors [1]. This lack of activity is a defining characteristic for researchers aiming to isolate non-KOR-mediated effects or to study structure-activity relationships (SAR) that eliminate psychoactivity. This data is from a direct binding assay comparison within the same study.

κ-opioid receptor KOR agonist receptor binding hallucinogen salvinorin

Divinatorin A Serves as a Specific Substrate for a Key Biosynthetic Enzyme, CMT

Divinatorin A is a defined substrate for the carboxy methyltransferase (CMT) enzyme from Salvia divinorum. In a cell-free assay, Divinatorin A underwent methylation of its C-18 carboxylic group. This contrasts with highly oxygenated substrates, such as salvinorin A and B acids, which were not methylated by the same enzyme [1]. This provides a functional differentiation based on enzyme-substrate specificity, positioning Divinatorin A as an early-stage intermediate in the biosynthetic pathway.

biosynthesis methyltransferase CMT enzyme substrate neoclerodane Salvia divinorum

Divinatorin A Exhibits No Antimicrobial Activity, Unlike Its Antibiotic Precursor

Divinatorin A and the other Divinatorins A-C were tested for antimicrobial activity and found to be inactive. This is in contrast to their biosynthetic precursor, the known antibiotic (-)-hardwickiic acid [1]. This demonstrates that the structural modifications from hardwickiic acid to Divinatorin A abolish any antimicrobial properties. Researchers should select Divinatorin A specifically when a non-antimicrobial neoclerodane diterpene is required for a control or assay.

antimicrobial antibiotic hardwickiic acid structure-activity relationship natural product

Analytical Characterization: Divinatorin A Has a Distinct LC-MS and NMR Fingerprint from Salvinorins

Divinatorin A can be reliably distinguished from other S. divinorum diterpenes using analytical methods. Its molecular formula (C20H28O4), exact mass (332.198759 g/mol), and unique 1H and 13C NMR spectra in CDCl3 [1][2] provide a clear analytical signature. LC/ESI-MS(n) methods have been specifically developed to separate and quantitate Divinatorin A alongside salvinorins [3]. This analytical orthogonality ensures that Divinatorin A is not misidentified as a more active salvinorin.

LC-MS NMR analytical chemistry natural product reference standard forensic chemistry

Recommended Application Scenarios for Divinatorin A in Research and Industrial Settings


As a Non-Hallucinogenic Reference Standard and SAR Probe

Divinatorin A is ideal for use as a reference standard in studies focused on the κ-opioid receptor (KOR). Because it shares a neoclerodane core with the potent KOR agonist Salvinorin A but shows no affinity for opioid receptors [1], it serves as an essential negative control. This allows researchers to attribute biological effects specifically to KOR engagement and to explore the structure-activity relationships (SAR) that confer hallucinogenic properties to salvinorins.

As a Specific Substrate in Biosynthetic Pathway Elucidation

For researchers studying the biosynthesis of neoclerodane diterpenes in Salvia divinorum, Divinatorin A is a key tool. It has been shown to be a substrate for the carboxy methyltransferase (CMT) enzyme, while more oxygenated diterpenes like salvinorin A and B acids are not [2]. This makes Divinatorin A a specific probe for the early stages of the pathway, enabling the study of CMT's substrate specificity and the order of biosynthetic steps.

As an Analytical Marker for Plant Material Authentication and Forensics

Divinatorin A's distinct LC-MS and NMR signatures [3][4] make it a valuable analytical marker. In a forensic or quality control context, detecting Divinatorin A helps confirm the presence of Salvia divinorum plant material, while differentiating it from other psychoactive compounds like Salvinorin A. This is crucial for accurate identification and quantification of S. divinorum components in seized samples or botanical products.

As a Non-Antimicrobial Neoclerodane Control in Bioactivity Screening

Given that Divinatorin A is derived from the antibiotic (-)-hardwickiic acid but does not itself display antimicrobial activity [5], it is an excellent negative control in antimicrobial screening assays. Researchers can use it to confirm that any observed activity from S. divinorum extracts is not due to this major diterpene component, thereby focusing efforts on other bioactive constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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